3-Bromo-4,5-dimethylbenzene-1-sulfonyl chloride
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Overview
Description
3-Bromo-4,5-dimethylbenzene-1-sulfonyl chloride: is an organic compound with the molecular formula C8H8BrClO2S. It is a derivative of benzene, featuring bromine, methyl, and sulfonyl chloride functional groups. This compound is often used in organic synthesis and various chemical reactions due to its reactivity and functional versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-4,5-dimethylbenzene-1-sulfonyl chloride typically involves the sulfonylation of 3-Bromo-4,5-dimethylphenol. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions generally include:
Temperature: Controlled to avoid excessive heat which can lead to side reactions.
Solvent: An inert solvent like dichloromethane (DCM) is often used to dissolve the reactants and control the reaction environment.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete sulfonylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems helps in precise control of temperature, pressure, and reactant flow rates.
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Aromatic Substitution: This compound can undergo electrophilic aromatic substitution reactions due to the presence of the bromine and methyl groups which activate the benzene ring towards electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, making it suitable for nucleophilic substitution reactions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Nucleophilic Substitution: Reagents such as amines or alcohols can react with the sulfonyl chloride group under basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides or sulfonate esters.
Scientific Research Applications
3-Bromo-4,5-dimethylbenzene-1-sulfonyl chloride is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify biomolecules, such as proteins, through sulfonylation reactions.
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4,5-dimethylbenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is exploited in various chemical syntheses and modifications of biomolecules.
Comparison with Similar Compounds
- 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride
- 4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride
Comparison: 3-Bromo-4,5-dimethylbenzene-1-sulfonyl chloride is unique due to the specific positioning of its substituents, which can influence its reactivity and the types of reactions it undergoes. Compared to its isomers, the position of the bromine and methyl groups can affect the compound’s electronic properties and steric hindrance, leading to different reactivity patterns and applications.
Properties
IUPAC Name |
3-bromo-4,5-dimethylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2S/c1-5-3-7(13(10,11)12)4-8(9)6(5)2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLLLBZYQYJHMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)Br)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251925-22-0 |
Source
|
Record name | 3-bromo-4,5-dimethylbenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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